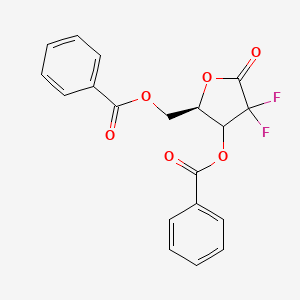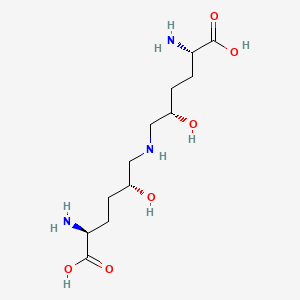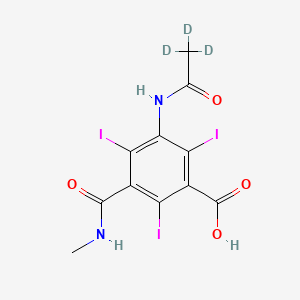
Iothalamic Acid-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iothalamic Acid-d3, also known as Iotalamic acid-d3, is a deuterium-labeled version of Iotalamic acid . It is a stable isotope and has been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Iothalamic acid, sold under the brand name Conray, is an iodine-containing radiocontrast agent .
Molecular Structure Analysis
The molecular formula of this compound is C11H9I3N2O4 . The average mass is 613.914 Da and the monoisotopic mass is 613.769592 Da .Physical And Chemical Properties Analysis
This compound shares similar physical and chemical properties with Iothalamic acid. The molecular formula of this compound is C11H9I3N2O4 . The average mass is 613.914 Da and the monoisotopic mass is 613.769592 Da .科学的研究の応用
Diagnostic Imaging : Iothalamic Acid-d3 enhances the visibility of structures and organs during angiography, arteriography, arthrography, cholangiography, and computed tomography (CT) scanning procedures by blocking x-rays and appearing opaque on x-ray film (Annales pharmaceutiques francaises, 2020).
Synthesis and Production : It is synthesized from monomethyl 5-nitroisophthlate and methylamine by amidation, followed by catalytic hydrogenation and iodination, with an overall yield of about 80% (Chinese Journal of Pharmaceuticals, 2009).
Radiopaque Polymers : this compound has been used to create radiopaque polymers, suitable for implantation in living tissue, by esterification with methacryloyl chloride and 2-hydroxyethyl methacrylate (HEMA). These polymers exhibit good radiopacity and are nonhemolytic, indicating their potential in therapeutic embolization and other biomedical applications (Journal of Applied Polymer Science, 1992).
Glomerular Filtration Rate (GFR) Tracer Agents : Hydrophilic pyrazine-bis(carboxamides) derived from 3,5-diamino-pyrazine-2,5-dicarboxylic acid, when used as fluorescent glomerular filtration rate (GFR) tracer agents, exhibited plasma clearance equivalent to iothalamate. This suggests its utility in real-time point-of-care monitoring of GFR (Journal of medicinal chemistry, 2011).
Analytical Methods : A paired ion reversed-phase HPLC method has been developed for the simultaneous determination of iothalamic acid and para aminohippuric acid in urine, indicating its significance in clinical diagnostics (Journal of pharmaceutical and biomedical analysis, 1994).
Ventriculography : Methylglucamine salt of iothalamic acid has been used in ventriculography, demonstrating high diagnostic quality and absence of toxic or irritative effects, making it a valuable diagnostic aid for localizing brain lesions (Arquivos de neuro-psiquiatria, 1972).
Safety and Hazards
作用機序
Target of Action
Iothalamic Acid-d3, also known as Iotalamic acid-d3, is primarily used as a diagnostic contrast agent . It is an iodine-containing organic anion that is used in various medical imaging procedures, such as angiography, arthrography, and computed tomographic scans . The primary targets of this compound are the tissues and organs that need to be visualized during these imaging procedures.
Mode of Action
When it is injected into the body, it travels to the area to be examined and absorbs the x-rays, allowing the radiologist to see the area more clearly .
Biochemical Pathways
It is known that the compound is used to enhance the contrast in medical imaging, allowing for better visualization of certain tissues or areas within the body .
Pharmacokinetics
It is known that the renal accumulation of the compound is sufficiently rapid that maximum radiographic density in the calyces and pelves occurs, in most instances, about 3 to 8 minutes after injection . In patients with impaired renal function, diagnostic opacification frequently is achieved only after prolonged periods .
Result of Action
The primary result of the action of this compound is the enhancement of contrast in medical imaging. This allows for better visualization of the area being examined, which can aid in diagnosis and treatment planning .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the effectiveness of the compound as a contrast agent can be affected by the patient’s hydration status, as well as the specific imaging technique used
特性
IUPAC Name |
2,4,6-triiodo-3-(methylcarbamoyl)-5-[(2,2,2-trideuterioacetyl)amino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9I3N2O4/c1-3(17)16-9-7(13)4(10(18)15-2)6(12)5(8(9)14)11(19)20/h1-2H3,(H,15,18)(H,16,17)(H,19,20)/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXIGWFXRQKWHHA-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9I3N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Diethoxy{2-ethoxy-2-[(oxiran-2-yl)methoxy]ethyl}methylsilane](/img/structure/B590278.png)


![2-[(2,3,4,5,6-Pentadeuteriophenyl)-phenylmethyl]sulfonylacetamide](/img/structure/B590285.png)
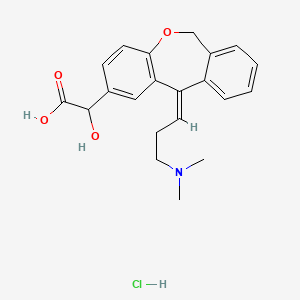
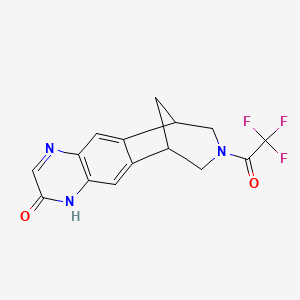
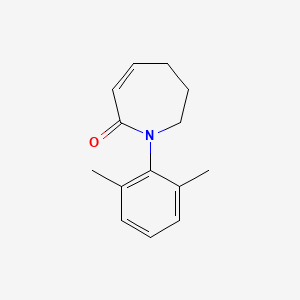
![5-[1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl]thieno[3,2-c]pyridinium Bromide](/img/structure/B590293.png)
